molecular formula C12H9BF3NO2 B14084255 (2-(2-(Trifluoromethyl)phenyl)pyridin-4-yl)boronic acid

(2-(2-(Trifluoromethyl)phenyl)pyridin-4-yl)boronic acid

Cat. No.: B14084255
M. Wt: 267.01 g/mol
InChI Key: FCFMBHHZHMIGOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-(2-(Trifluoromethyl)phenyl)pyridin-4-yl)boronic acid is a compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyridine ring substituted with a boronic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(2-(Trifluoromethyl)phenyl)pyridin-4-yl)boronic acid typically involves the introduction of the trifluoromethyl group into the pyridine ring. One common method is the direct fluorination of a precursor molecule containing a pyridine ring. This can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions .

Another approach involves the use of trifluoromethylated building blocks, which are then coupled with pyridine derivatives through various coupling reactions, such as Suzuki-Miyaura coupling. This method often employs palladium catalysts and boronic acid derivatives to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes or the use of pre-fluorinated intermediates. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2-(2-(Trifluoromethyl)phenyl)pyridin-4-yl)boronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include boronate esters, difluoromethylated pyridines, and various substituted pyridine derivatives .

Scientific Research Applications

(2-(2-(Trifluoromethyl)phenyl)pyridin-4-yl)boronic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-(2-(Trifluoromethyl)phenyl)pyridin-4-yl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets by increasing lipophilicity and electronic effects. This can lead to the inhibition or modulation of the target’s activity, resulting in the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethylpyridine: A compound with similar structural features but without the boronic acid group.

    Fluoropyridines: Compounds with fluorine atoms attached to the pyridine ring.

Uniqueness

(2-(2-(Trifluoromethyl)phenyl)pyridin-4-yl)boronic acid is unique due to the combination of the trifluoromethyl group and the boronic acid group.

Properties

Molecular Formula

C12H9BF3NO2

Molecular Weight

267.01 g/mol

IUPAC Name

[2-[2-(trifluoromethyl)phenyl]pyridin-4-yl]boronic acid

InChI

InChI=1S/C12H9BF3NO2/c14-12(15,16)10-4-2-1-3-9(10)11-7-8(13(18)19)5-6-17-11/h1-7,18-19H

InChI Key

FCFMBHHZHMIGOO-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=NC=C1)C2=CC=CC=C2C(F)(F)F)(O)O

Origin of Product

United States

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